molecular formula C7H10Cl2N4 B6298858 (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride CAS No. 2242491-40-1

(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride

Cat. No.: B6298858
CAS No.: 2242491-40-1
M. Wt: 221.08 g/mol
InChI Key: SWPBIKTUEFBTMR-UHFFFAOYSA-N
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Description

(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest due to its versatile applications in organic synthesis and drug development. The presence of the imidazo[1,2-a]pyrazine scaffold imparts unique chemical properties, making it a valuable building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with formaldehyde and an amine source, followed by cyclization to form the imidazo[1,2-a]pyrazine ring . The reaction is often catalyzed by acids or bases, depending on the desired reaction pathway.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

  • (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride
  • (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride

Comparison: While these compounds share the imidazo[1,2-a] scaffold, their chemical properties and biological activities can differ significantly. (Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern and the presence of the pyrazine ring, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-4-7(11)10-6;;/h1-2,4-5H,3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPBIKTUEFBTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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